molecular formula C16H15NO2 B11758614 Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate

Cat. No.: B11758614
M. Wt: 253.29 g/mol
InChI Key: CSPLWMNWALHMJZ-UHFFFAOYSA-N
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Description

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is an organic compound that features a complex structure with a cyclobutyl ring, a cyanomethyl group, and an ethynyl linkage attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the cyanomethyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is unique due to its combination of a cyclobutyl ring, cyanomethyl group, and ethynyl linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Biological Activity

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring a benzoate moiety linked to a cyclobutyl group with a cyanomethyl substituent. The molecular formula is C15H15NC_{15}H_{15}N with a molecular weight of approximately 225.29 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. Specifically, the presence of the cyanomethyl group suggests potential interactions with nucleophilic sites in proteins, which could lead to inhibition or modulation of enzymatic activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the cyclobutyl and cyanomethyl functionalities. For instance, a related compound demonstrated significant inhibition of tumor growth in various cancer models by targeting the Cbl-b E3 ubiquitin ligase, which plays a crucial role in regulating immune responses and tumor progression .

Inhibition of Cathepsins

Compounds similar to this compound have been reported as effective inhibitors of cathepsins, which are cysteine proteases involved in bone resorption and other pathological processes. In vitro studies showed that these inhibitors could reduce bone resorption markers, suggesting potential applications in treating osteoporosis and other bone-related disorders .

Case Studies

Study ReferenceBiological ActivityFindings
Anticancer ActivityInhibition of Cbl-b led to reduced tumor growth in preclinical models.
Cathepsin InhibitionDemonstrated significant reduction in bone resorption markers, indicating potential for osteoporosis treatment.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Toxicological assessments are crucial for evaluating safety; preliminary data suggest moderate toxicity at high doses, necessitating further investigations into dose-response relationships.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 4-[2-[1-(cyanomethyl)cyclobutyl]ethynyl]benzoate

InChI

InChI=1S/C16H15NO2/c1-19-15(18)14-5-3-13(4-6-14)7-10-16(11-12-17)8-2-9-16/h3-6H,2,8-9,11H2,1H3

InChI Key

CSPLWMNWALHMJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2(CCC2)CC#N

Origin of Product

United States

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